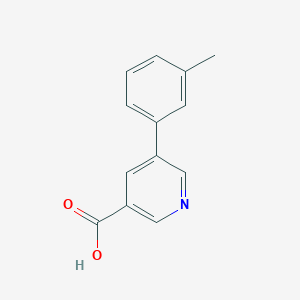

5-(m-Tolyl)nicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(m-Tolyl)nicotinic acid is a chemical compound with the molecular formula C13H11NO2 . It contains a total of 27 atoms, including 11 Hydrogen atoms, 13 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .

Molecular Structure Analysis

The molecular weight of 5-(m-Tolyl)nicotinic acid is 213.23 g/mol. It consists of 13 Carbon atoms, 11 Hydrogen atoms, 1 Nitrogen atom, and 2 Oxygen atoms .

Chemical Reactions Analysis

While specific chemical reactions involving 5-(m-Tolyl)nicotinic acid are not detailed in the search results, it’s worth noting that nicotinic acid and its metabolites play a significant role in various biological processes .

Physical And Chemical Properties Analysis

5-(m-Tolyl)nicotinic acid is a solid substance . Its molecular weight is 213.23 g/mol. More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Essential Nutrient

Nicotinic acid, which is contained in 5-(m-Tolyl)nicotinic acid, is an essential nutrient for humans and animals . It helps reduce fatigue, maintain healthy skin, efficient metabolism, and mental health .

Treatment for Pellagra

Nicotinic acid has been found to have a healing effect on pellagra, a disease of the skin, gastrointestinal tract, and nervous system . Pellagra is often caused by a deficiency in nicotinic acid .

Animal Health

Nicotinic acid is essential for the life of animals under stress with disturbed intestinal microflora, especially farm animals . A deficiency in nicotinic acid can lead to health problems and impair animal reproduction and growth .

Industrial Applications

The world produced 34,000 tons of nicotinic acid in 2014, 15% of which was intended for industrial applications . On an industrial scale, 90% of nicotinic acid is produced synthetically from 3-methylpyridine or 5-ethyl-2-methylpyridine .

Green Chemistry

A new technology for the industrial production of nicotinic acid is necessary to meet the needs of green chemistry and not burden the environment . This involves producing nicotinic acid from commercially available raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine .

Insecticidal Activities

Nicotinic acid derivatives, such as 5-(m-Tolyl)nicotinic acid, have shown strong insecticidal activities . This makes it a potential candidate for the development of new insecticides .

Safety and Hazards

Mechanism of Action

Target of Action

5-(m-Tolyl)nicotinic acid, also known as 5-(3-METHYLPHENYL)NICOTINIC ACID, is a bioactive aromatic compound that has been found to bind with high affinity to multiple receptors . One of its primary targets is the Neuronal acetylcholine receptor alpha-4 (CHRNA4) . CHRNA4 is a successful target for various drugs and is involved in several diseases such as aneurysm/dissection, hypertensive crisis, and hypotension . It plays a crucial role in the transmission of nerve impulses across synapses .

Mode of Action

It is thought to promote the release of prostaglandin d2, which is strictly locally-acting due to its short half-life . This interaction with its targets leads to changes in cellular processes, potentially influencing various biological activities .

Biochemical Pathways

5-(m-Tolyl)nicotinic acid may affect several biochemical pathways. For instance, it may influence the degradation of tryptophan in higher plants, leading to the production of Indole-3-acetic acid . Additionally, it may be involved in the nicotine degradation pathway, which includes the pyridine pathway, pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway) .

Pharmacokinetics

Methyl nicotinate, for example, acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries, which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .

Result of Action

Related compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

properties

IUPAC Name |

5-(3-methylphenyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9-3-2-4-10(5-9)11-6-12(13(15)16)8-14-7-11/h2-8H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXMMUCUYGOXEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=CN=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646970 |

Source

|

| Record name | 5-(3-Methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887973-34-4 |

Source

|

| Record name | 5-(3-Methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

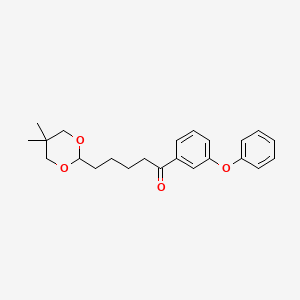

![9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene](/img/structure/B1360799.png)

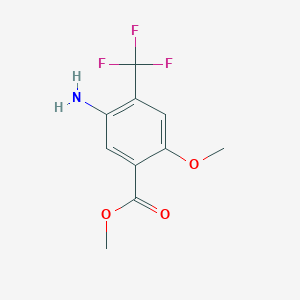

![4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]butyrophenone](/img/structure/B1360800.png)